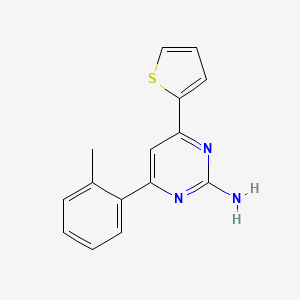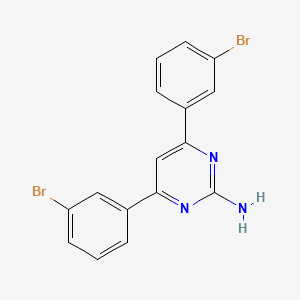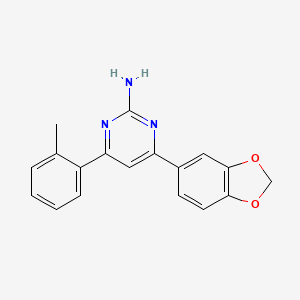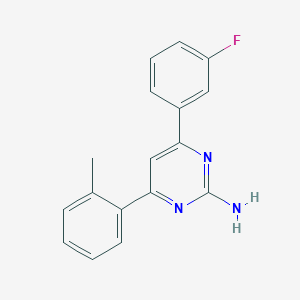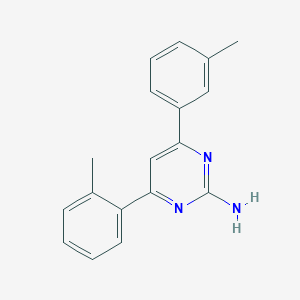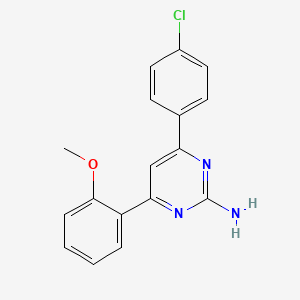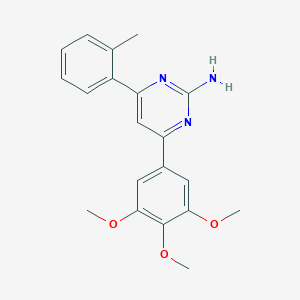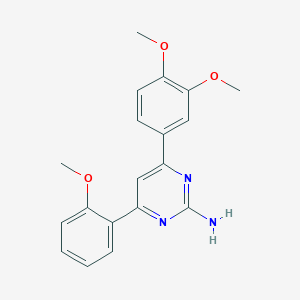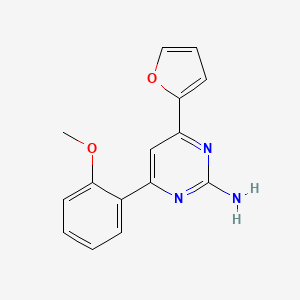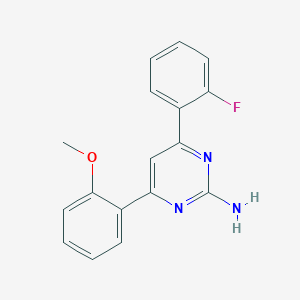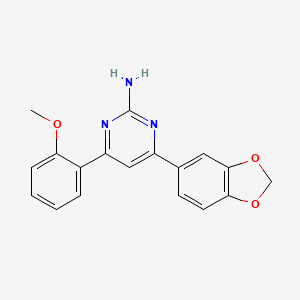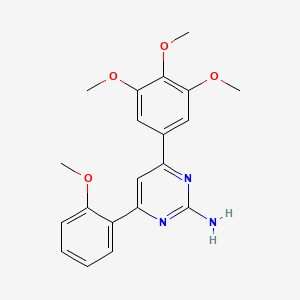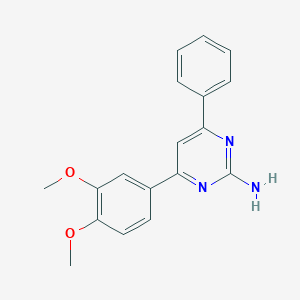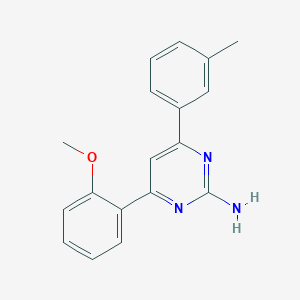
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with a 2-methoxyphenyl group at the 4-position and a 3-methylphenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: 2-methoxybenzaldehyde and 3-methylbenzaldehyde.
Formation of Pyrimidine Ring: The aldehydes undergo a condensation reaction with guanidine to form the pyrimidine ring.
Substitution Reactions: The pyrimidine ring is then substituted at the 4 and 6 positions with the respective phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Using large reactors to carry out the condensation and substitution reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through analytical methods like HPLC or NMR.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation or nitration can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Material Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Hydroxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 4-(2-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 4-(2-Methoxyphenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
Uniqueness
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activity or material properties compared to its analogs.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-5-7-13(10-12)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXGVRPLHAJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
